N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with a butoxy group at the 8th position and a benzamide moiety substituted with three methoxy groups at the 3rd, 4th, and 5th positions. The unique structure of this compound makes it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide typically involves multiple steps. One common method includes the following steps:
Preparation of 8-butoxyquinoline: This can be achieved by reacting quinoline with butyl bromide in the presence of a base such as potassium carbonate.
Formation of 3,4,5-trimethoxybenzoyl chloride: This involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Coupling Reaction: The final step involves the coupling of 8-butoxyquinoline with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(8-butoxyquinolin-5-yl)-glycine
- 1-(8-butoxy-quinolin-5-yl)-3-(4-chloro-phenyl)-thiourea
Uniqueness
N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H26N2O5 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
N-(8-butoxyquinolin-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C23H26N2O5/c1-5-6-12-30-18-10-9-17(16-8-7-11-24-21(16)18)25-23(26)15-13-19(27-2)22(29-4)20(14-15)28-3/h7-11,13-14H,5-6,12H2,1-4H3,(H,25,26) |
InChI Key |
SCEDZXAIEPXOCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C=CC=N2 |
Origin of Product |
United States |
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